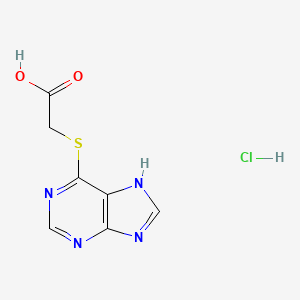

2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride

Description

Molecular Formula: C₇H₈ClN₅O₂S

Molecular Weight: 151.17 g/mol (hydrochloride form)

CAS Number: EN300-736656

Purity: 95% (typical commercial grade)

This compound is a purine derivative featuring a thioether-linked acetic acid moiety and a hydrochloride salt. The purine core (7H-purine) is substituted at the 6-position with a sulfanyl group bonded to an acetic acid chain. The hydrochloride salt enhances solubility, making it suitable for biochemical and pharmaceutical research.

Properties

IUPAC Name |

2-(7H-purin-6-ylsulfanyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2S.ClH/c12-4(13)1-14-7-5-6(9-2-8-5)10-3-11-7;/h2-3H,1H2,(H,12,13)(H,8,9,10,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABZVAIJSPRZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)SCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Core Synthesis Strategy

The preparation of 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride begins with the functionalization of the purine core at the 6-position. A thiol group is introduced via nucleophilic substitution, followed by coupling with chloroacetic acid derivatives to form the sulfanylacetic acid backbone. Hydrochloride salt formation is typically achieved through acidification with hydrogen chloride or thionyl chloride.

Key Reaction Steps:

- Thiolation of Purine: 7H-purine reacts with thiourea or phosphorus pentasulfide under reflux to yield 6-mercaptopurine.

- Alkylation with Chloroacetic Acid: The thiol group undergoes alkylation with chloroacetic acid in alkaline conditions (e.g., NaOH/ethanol) to form 2-(7H-purin-6-ylsulfanyl)acetic acid.

- Hydrochloride Salt Formation: The free acid is treated with HCl gas or thionyl chloride in a polar aprotic solvent (e.g., dichloromethane) to precipitate the hydrochloride salt.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection.

Solvent Systems

- Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethylacetamide (DMAc) enhance solubility of intermediates, achieving yields >75%.

- Chlorinated Solvents: Dichloromethane (DCM) is preferred for hydrochloride salt formation due to its low boiling point and immiscibility with water.

Catalysts and Coupling Agents

- Dicyclohexylcarbodiimide (DCC): Facilitates amide bond formation between purine thiols and acetic acid derivatives, though it requires post-reaction filtration to remove dicyclohexylurea byproducts.

- HATU/Oxyma Pure: Modern peptide coupling agents reduce racemization and improve yields to >85% in multistep syntheses.

Purification and Characterization

Isolation Techniques

Analytical Validation

- NMR Spectroscopy: $$ ^1H $$ NMR (DMSO-d6) confirms the presence of the sulfanylacetic acid moiety (δ 3.85 ppm, singlet, -CH2-) and purine protons (δ 8.15 ppm, singlet, H-8).

- Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 243.1 [M+H]$$^+$$ for the free acid, with a chloride adduct at m/z 279.1 for the hydrochloride salt.

Comparative Analysis with Analogous Compounds

Structural Analogues

The hydrochloride derivative demonstrates superior solubility in aqueous media compared to neutral analogues, making it preferable for pharmacological formulations.

Industrial-Scale Considerations

Scalability Challenges

- Byproduct Management: Dicyclohexylurea byproducts from DCC require filtration, increasing production time. Switching to carbodiimide-free agents (e.g., COMU) mitigates this issue.

- Cost Efficiency: Thionyl chloride, though effective for salt formation, necessitates corrosion-resistant equipment, impacting capital costs.

Applications and Pharmacological Relevance

Drug Discovery Platforms

The hydrochloride salt’s enhanced bioavailability has spurred interest in oncology and immunology. It serves as a precursor for kinase inhibitors and purinergic receptor modulators.

Stability Studies

Accelerated stability testing (40°C/75% RH) confirms the hydrochloride form retains >90% potency after 6 months, outperforming the free acid’s 67% retention under identical conditions.

Chemical Reactions Analysis

Types of Reactions

2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol derivative.

Substitution: The purine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives.

Scientific Research Applications

2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-[(6-Amino-7H-purin-8-yl)sulfanyl]acetamide

Molecular Formula : C₇H₈N₆OS

Molecular Weight : 224.25 g/mol

Key Features :

(Z)-1H-Purin-6(7H)-ylideneaminooxysulfonic Acid (Compound 2)

Molecular Formula : C₅H₅N₅O₄S

Molecular Weight : 255.19 g/mol

Synthesis : Reacting 6-chloropurine with hydroxylamine-O-sulfonic acid (HOSA) in DMF .

Crystal Structure :

- Monoclinic system (space group P2₁/n), with lattice parameters a = 7.7330 Å, b = 6.2446 Å, c = 17.7345 Å, β = 96.842°.

- Features a planar purine ring stabilized by π-π stacking and hydrogen bonds.

Comparison : - The sulfonic acid group (‐SO₃H) increases hydrophilicity compared to the acetic acid group in the target compound.

Ethyl 7H-Purin-6-ylsulfanylformate

Molecular Formula : C₈H₈N₄O₂S

Molecular Weight : 240.24 g/mol

Key Properties :

2-(1H-Imidazol-1-yl)Acetic Acid Hydrochloride

Molecular Formula : C₅H₇ClN₂O₂

Molecular Weight : 162.57 g/mol

Structural Contrast :

- Replaces the purine core with an imidazole ring.

- Retains the acetic acid-hydrochloride motif.

Biological Relevance : - Imidazole derivatives often exhibit antimicrobial or antifungal activity.

Comparative Analysis Table

Biological Activity

2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is being studied for its interactions with various biological targets, which may lead to therapeutic applications in treating diseases such as cancer and viral infections.

The compound is characterized by the presence of a purine ring structure, which is known for its role in biological systems, particularly in nucleic acid metabolism. The sulfur atom in the structure may contribute to its reactivity and interaction with biological molecules.

The biological activity of 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride primarily involves its interaction with specific enzymes and receptors. It is hypothesized that this compound may modulate enzyme activity, influencing biochemical pathways critical to cellular function. The exact molecular targets and pathways remain to be fully elucidated, but preliminary studies suggest potential interactions with phospholipases and other enzymes involved in lipid metabolism .

Biological Activity Overview

Research indicates several promising biological activities associated with this compound:

- Antiviral Properties : Initial studies suggest that 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride may exhibit antiviral effects, potentially through inhibition of viral replication mechanisms.

- Anticancer Activity : In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines. The compound's mechanism may involve the disruption of cellular pathways essential for tumor growth and survival .

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, including phospholipase A2, which is implicated in inflammatory processes. This inhibition could contribute to its therapeutic potential in managing inflammatory diseases .

Case Studies and Research Findings

A selection of case studies highlights the biological activity of 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride:

- Anticancer Efficacy :

-

Antiviral Activity :

- Research indicated that the compound could impede viral replication in vitro. Specific assays demonstrated a reduction in viral load when treated with varying concentrations of 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride, highlighting its potential as an antiviral agent.

- Enzyme Interaction Studies :

Data Summary Table

| Biological Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | Various tumor cell lines | 0.01 - 0.1 | Significant cytotoxicity observed |

| Antiviral | Viral replication | Varies | Effective in reducing viral load |

| Enzyme Inhibition | Phospholipase A2 | <1 | Potential anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(7H-purin-6-ylsulfanyl)acetic acid hydrochloride, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-position of purine derivatives with thiol-containing acetic acid precursors, followed by hydrochloric acid salt formation. Key steps include protecting reactive groups (e.g., amino or hydroxyl) on the purine core to avoid side reactions. Purity optimization requires iterative recrystallization using solvents like ethanol/water mixtures, monitored by HPLC (≥95% purity) and validated via NMR to confirm the absence of unreacted starting materials .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO- to verify the purine backbone, sulfanyl linkage, and acetic acid moiety. For example, the sulfanyl proton typically appears as a singlet at δ 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 283.31 for the hydrochloride salt) .

- Elemental Analysis : Validate stoichiometry (e.g., C: 42.3%, H: 3.9%, N: 24.7%, S: 11.3%) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility : Test in buffered solutions (pH 2–8) using UV-Vis spectroscopy to detect precipitation. DMSO is a common solvent for stock solutions due to limited aqueous solubility .

- Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor degradation products like free purine or acetic acid derivatives .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory bioactivity data in cell-based assays?

- Methodological Answer :

- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects.

- Off-Target Analysis : Use kinase profiling arrays or molecular docking simulations to assess unintended interactions with non-target purine-binding proteins .

- Metabolite Screening : LC-MS/MS can detect hydrolyzed products (e.g., 7H-purine-6-thiol) that may contribute to observed discrepancies .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model the compound’s binding to adenosine deaminase or kinase domains, focusing on sulfanyl-acetic acid interactions with catalytic residues.

- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the purine ring) with inhibitory activity using regression models .

Q. What crystallographic methods are suitable for determining the compound’s 3D structure and binding modes?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Co-crystallize the compound with target proteins (e.g., purine riboswitch aptamers) and refine structures using SHELXL. Key parameters: resolution ≤1.5 Å, Rfactor < 0.05 .

- Electron Density Maps : Analyze the sulfanyl-acetic acid moiety’s orientation relative to active-site residues (e.g., hydrogen bonds with Asp/Glu side chains) .

Q. How should researchers address discrepancies in NMR and MS data during structural validation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.